

# dATP as an Allosteric Regulator of Ribonucleotide Reductase: A Technical Guide

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This technical guide provides an in-depth exploration of the critical role of deoxyadenosine triphosphate (**dATP**) as an allosteric regulator of ribonucleotide reductase (RNR). RNRs are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2][3] This process is the rate-limiting step in de novo DNA synthesis and is tightly controlled to ensure a balanced supply of deoxyribonucleoside triphosphates (dNTPs) for DNA replication and repair.[4][5] The intricate allosteric regulation of RNR activity, particularly by **dATP**, is fundamental to cellular homeostasis and presents a key target for therapeutic intervention.[2][6]

## The Core Mechanism: Allosteric Inhibition by dATP

Ribonucleotide reductases possess two distinct allosteric sites that govern their activity and substrate specificity: the activity site (a-site) and the specificity site (s-site).[4] The a-site binds either ATP, which activates the enzyme, or **dATP**, which is a potent inhibitor of overall RNR activity.[4][7] The s-site binds various dNTPs to modulate the enzyme's preference for its four ribonucleotide substrates (ADP, GDP, CDP, UDP), ensuring a balanced production of all dNTPs.[1][4][8]

The primary mechanism of **dATP**-mediated inhibition involves a significant conformational change in the RNR enzyme, leading to the formation of inactive higher-order oligomeric structures.[3][4][9] This structural rearrangement prevents the productive interaction between

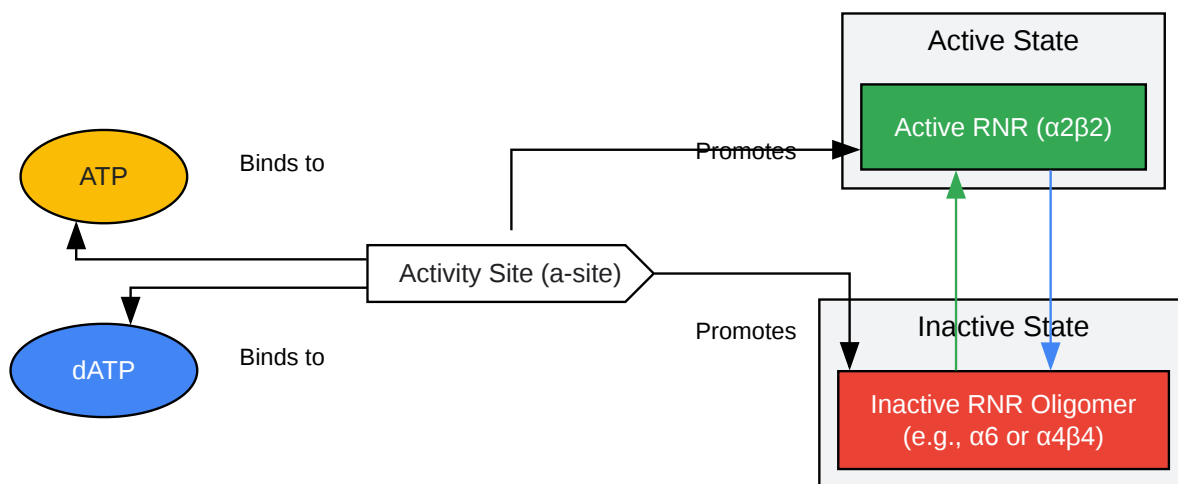
the two essential subunits of the most common class of RNRs (Class Ia): the catalytic  $\alpha$  subunit (also known as R1) and the radical-generating  $\beta$  subunit (also known as R2).<sup>[1][2]</sup>

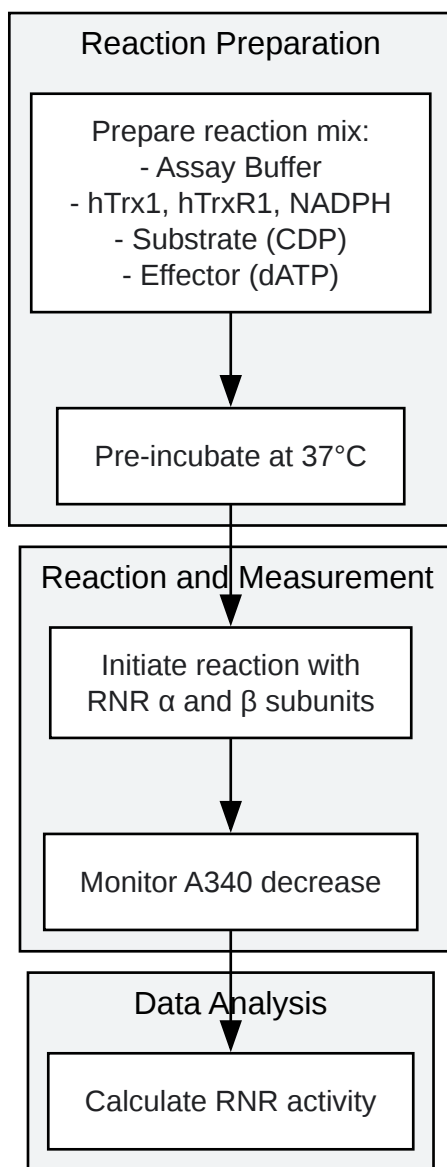
## Structural Basis of Inhibition

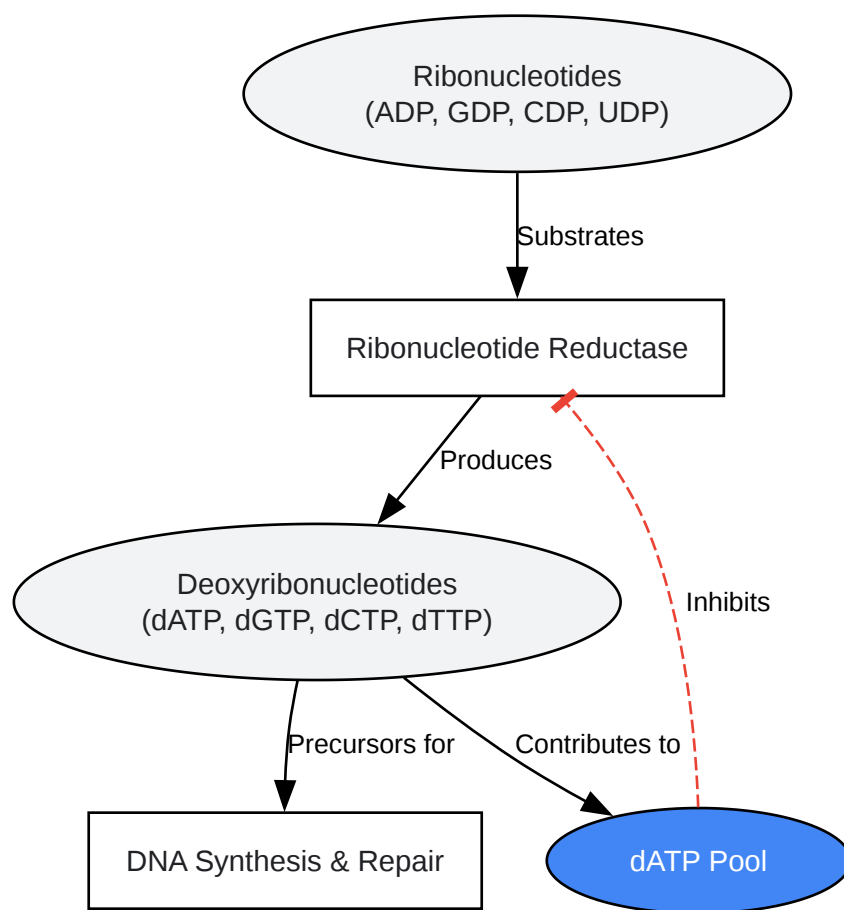
Upon binding to the a-site, located in the N-terminal ATP-cone domain of the  $\alpha$  subunit, **dATP** induces a conformational change that promotes the assembly of inactive oligomers.<sup>[1][7]</sup> The specific nature of this inhibited state can vary between species:

- Human RNR: In the presence of inhibitory concentrations of **dATP**, the human RNR  $\alpha$  subunit assembles into a stable, ring-shaped hexamer ( $\alpha_6$ ).<sup>[1][2][9]</sup> In this configuration, the active sites are oriented towards the interior of the ring, sterically hindering the access of the  $\beta$  subunit.<sup>[1][2]</sup> This sequestration of the catalytic sites effectively shuts down enzyme activity.<sup>[1][2]</sup> Interestingly, ATP can also induce the formation of an  $\alpha_6$  hexamer, but this complex is less stable and can associate with the  $\beta$  subunit to form an active enzyme.<sup>[1][2]</sup>
- E. coli RNR: In the prototypical E. coli RNR, **dATP** binding promotes the formation of an inactive  $\alpha_4\beta_4$  ring-like structure.<sup>[4][9]</sup> This complex holds the  $\alpha$  and  $\beta$  subunits in a conformation that is incompatible with the necessary long-range radical transfer required for catalysis.<sup>[9]</sup> In contrast, ATP binding favors the active  $\alpha_2\beta_2$  complex.<sup>[9]</sup>

The following diagram illustrates the general principle of **dATP**-mediated allosteric inhibition of Class Ia RNR.







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